1-Bromo-2-(but-3-en-1-yn-1-yl)benzene
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Overview
Description
1-Bromo-2-(but-3-en-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H7Br. It is a derivative of benzene, where a bromine atom is substituted at the first position and a but-3-en-1-yn-1-yl group is attached at the second position. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of 2-(but-3-en-1-yn-1-yl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in the presence of catalysts.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Addition: Formation of dihaloalkanes or haloalkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
1-Bromo-2-(but-3-en-1-yn-1-yl)benzene is utilized in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: In the development of novel polymers and advanced materials with unique electronic and optical properties.
Medicinal Chemistry: As a building block for the synthesis of bioactive compounds and potential drug candidates
Mechanism of Action
The mechanism of action of 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution. The alkyne group, on the other hand, participates in addition reactions due to its electron-rich nature. These interactions facilitate the formation of various products through well-defined reaction pathways .
Comparison with Similar Compounds
- 1-Bromo-2-(but-3-yn-1-yl)benzene
- 1-Bromo-4-(but-3-yn-1-yl)benzene
- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
Uniqueness: 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene is unique due to the presence of both a bromine atom and an alkyne group on the benzene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. Its structural features enable it to participate in a wide range of chemical reactions, making it more versatile compared to its analogs .
Properties
CAS No. |
869485-28-9 |
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Molecular Formula |
C10H7Br |
Molecular Weight |
207.07 g/mol |
IUPAC Name |
1-bromo-2-but-3-en-1-ynylbenzene |
InChI |
InChI=1S/C10H7Br/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1H2 |
InChI Key |
YCWBVJGNZQFDET-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CC1=CC=CC=C1Br |
Origin of Product |
United States |
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